Gp100 (25-33), human

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce peptide est un épitope de 9 acides aminés reconnu par les cellules T et est restreint par la molécule H-2Db . Il joue un rôle significatif dans la recherche immunologique, en particulier dans le contexte de l'immunothérapie anticancéreuse, car il est capable d'éliciter une réponse immunitaire contre les cellules de mélanome .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Gp100 (25-33), humain, est généralement synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Attachement du premier acide aminé : L'acide aminé C-terminal est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé pour permettre le couplage de l'acide aminé suivant.

Couplage : L'acide aminé suivant, avec son groupe amino protégé, est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à obtention de la séquence peptidique souhaitée.

Clivage : Le peptide est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle

La production industrielle de Gp100 (25-33), humain, suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont souvent utilisés pour augmenter l'efficacité et la constance. Le processus implique des mesures rigoureuses de contrôle qualité pour garantir la pureté et l'intégrité du peptide .

Analyse Des Réactions Chimiques

Types de réactions

Gp100 (25-33), humain, subit principalement la formation de liaisons peptidiques au cours de sa synthèse. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions standard. Il peut être modifié par :

Acylation : Introduction de groupes acyles pour améliorer la stabilité ou modifier l'activité.

Phosphorylation : Addition de groupes phosphates pour étudier les voies de signalisation.

Réactifs et conditions courants

Réactifs de couplage : HBTU, HATU ou DIC sont couramment utilisés en synthèse peptidique.

Réactifs de déprotection : TFA (acide trifluoroacétique) est utilisé pour éliminer les groupes protecteurs.

Solvants : DMF (diméthylformamide) et DCM (dichlorométhane) sont fréquemment utilisés.

Principaux produits

Le principal produit de ces réactions est le peptide Gp100 (25-33), humain lui-même. Les modifications peuvent donner des dérivés phosphorylés ou acylés pour des applications de recherche spécifiques .

Applications de la recherche scientifique

Gp100 (25-33), humain, a plusieurs applications importantes dans la recherche scientifique :

Immunothérapie anticancéreuse : Il est utilisé comme immunogène pour stimuler les cellules T contre les cellules de mélanome.

Études d'activation des cellules T : Les chercheurs utilisent ce peptide pour étudier l'activation des cellules T et la réponse immunitaire aux antigènes du mélanome.

Développement de vaccins peptidiques : Il sert d'antigène modèle dans le développement de vaccins à base de peptides.

Tests immunologiques : Gp100 (25-33), humain, est utilisé dans des tests tels que l'ELISPOT et l'ICS pour mesurer les réponses des cellules T.

Mécanisme d'action

Gp100 (25-33), humain, exerce ses effets en se liant à la molécule H-2Db à la surface des cellules présentatrices d'antigènes. Ce complexe est reconnu par les cellules T CD8+, ce qui conduit à leur activation. Les cellules T activées ciblent et détruisent ensuite les cellules de mélanome exprimant l'antigène gp100 . La capacité du peptide à éliciter une réponse immunitaire forte en fait un outil précieux dans la recherche sur l'immunothérapie anticancéreuse .

Applications De Recherche Scientifique

Gp100 (25-33), human, has several important applications in scientific research:

Cancer Immunotherapy: It is used as an immunogen to stimulate T cells against melanoma cells.

T Cell Activation Studies: Researchers use this peptide to study T cell activation and the immune response to melanoma antigens.

Peptide Vaccine Development: It serves as a model antigen in the development of peptide-based vaccines.

Immunological Assays: This compound, is used in assays such as ELISPOT and ICS to measure T cell responses.

Mécanisme D'action

Gp100 (25-33), human, exerts its effects by binding to the H-2Db molecule on the surface of antigen-presenting cells. This complex is recognized by CD8+ T cells, leading to their activation. The activated T cells then target and destroy melanoma cells expressing the gp100 antigen . The peptide’s ability to elicit a strong immune response makes it a valuable tool in cancer immunotherapy research .

Comparaison Avec Des Composés Similaires

Composés similaires

Gp100 (25-33), souris : Ce peptide est similaire en séquence mais dérivé de l'antigène gp100 de souris.

Gp100 (20-38) : Ce peptide plus long englobe l'épitope Gp100 (25-33) et est utilisé dans des études immunologiques plus larges.

Unicité

Gp100 (25-33), humain, est unique en raison de sa reconnaissance spécifique par les cellules T humaines et de son rôle dans le ciblage des cellules de mélanome humaines. Son épitope restreint et sa capacité à activer les cellules T CD8+ en font un élément crucial dans la recherche sur l'immunothérapie anticancéreuse .

Propriétés

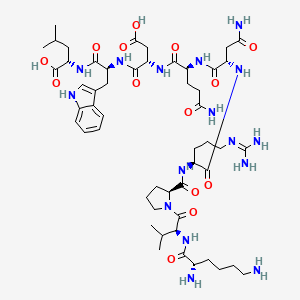

Formule moléculaire |

C52H82N16O14 |

|---|---|

Poids moléculaire |

1155.3 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C52H82N16O14/c1-26(2)21-37(51(81)82)66-46(76)34(22-28-25-60-31-13-6-5-11-29(28)31)63-48(78)36(24-41(71)72)65-45(75)33(16-17-39(55)69)61-47(77)35(23-40(56)70)64-44(74)32(14-9-19-59-52(57)58)62-49(79)38-15-10-20-68(38)50(80)42(27(3)4)67-43(73)30(54)12-7-8-18-53/h5-6,11,13,25-27,30,32-38,42,60H,7-10,12,14-24,53-54H2,1-4H3,(H2,55,69)(H2,56,70)(H,61,77)(H,62,79)(H,63,78)(H,64,74)(H,65,75)(H,66,76)(H,67,73)(H,71,72)(H,81,82)(H4,57,58,59)/t30-,32-,33-,34-,35-,36-,37-,38-,42-/m0/s1 |

Clé InChI |

BPGNBLOBUNIDNC-DYJKEWDMSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |

SMILES canonique |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CCCCN)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(4R,5R)-2-[[[2,6-di(propan-2-yl)phenyl]carbamoylamino]methyl]-4,5-dimethyl-1,3-dioxolan-2-yl]phenyl] dihydrogen phosphate](/img/structure/B10799444.png)

![13-Methyl-4-pyridin-3-yl-3,5-diazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene](/img/structure/B10799463.png)

![(4aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B10799494.png)

![2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol](/img/structure/B10799512.png)

![2-phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B10799513.png)

![(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8S,9S,12R,13R,17S,20S,21R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B10799516.png)

![N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B10799522.png)